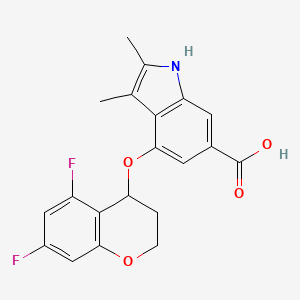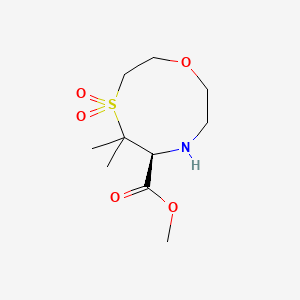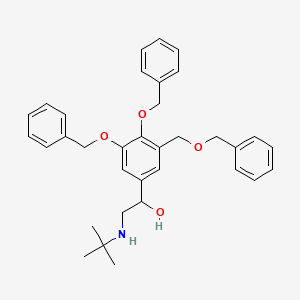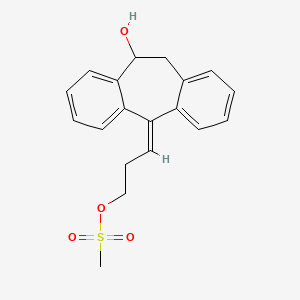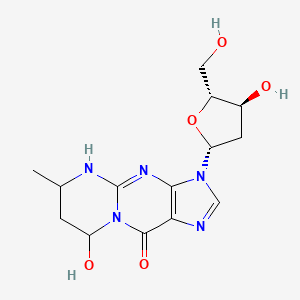
"a-Methyl-gamma-hydroxy-1,N2-propano-2'-deoxyguanosine(Mixture of Diastereomers)"
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine (Mixture of Diastereomers): is a synthetic compound with the molecular formula C₁₄H₁₉N₅O₅ and a molecular weight of 337.34 . It is a derivative of deoxyguanosine, a nucleoside component of DNA, and features a methyl group and a gamma-hydroxy group attached to the propano moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine typically involves multi-step organic reactions. The starting material is usually deoxyguanosine, which undergoes a series of chemical transformations to introduce the methyl and gamma-hydroxy groups . Common reagents used in these reactions include methylating agents and oxidizing agents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the gamma-hydroxy group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a deoxyguanosine analog without the gamma-hydroxy group .
Wissenschaftliche Forschungsanwendungen
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential effects on DNA structure and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine involves its interaction with DNA. The compound can incorporate into DNA strands, potentially altering their structure and function . This can affect various molecular pathways, including DNA replication and repair . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyguanosine is unique due to its specific structural modifications. Similar compounds include:
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxyadenosine: Another nucleoside analog with similar modifications but different base structure.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxycytidine: Features a cytidine base instead of guanosine.
a-Methyl-gamma-hydroxy-1,N2-propano-2’-deoxythymidine: Contains a thymidine base, offering different reactivity and applications.
Eigenschaften
Molekularformel |
C14H19N5O5 |
|---|---|
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6?,7-,8+,9?,10+/m0/s1 |
InChI-Schlüssel |
DKBDYPZFCQIHPX-AZGGWRLDSA-N |
Isomerische SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



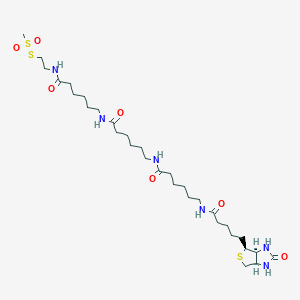

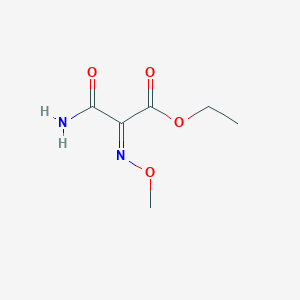
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

